molecular formula C14H15N B13631499 3',4-Dimethyl-[1,1'-biphenyl]-3-amine

3',4-Dimethyl-[1,1'-biphenyl]-3-amine

Cat. No.: B13631499
M. Wt: 197.27 g/mol
InChI Key: CWVVHZPRDDGBOS-UHFFFAOYSA-N
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Description

3',4-Dimethyl-[1,1'-biphenyl]-3-amine is a biphenyl derivative featuring an amine group (-NH₂) at the 3-position of one benzene ring and methyl (-CH₃) substituents at the 3' and 4' positions of the adjacent ring. The biphenyl core enables π-π interactions and conformational flexibility, while substituents influence electronic, steric, and solubility properties .

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

2-methyl-5-(3-methylphenyl)aniline

InChI

InChI=1S/C14H15N/c1-10-4-3-5-12(8-10)13-7-6-11(2)14(15)9-13/h3-9H,15H2,1-2H3

InChI Key

CWVVHZPRDDGBOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4-Dimethyl-[1,1’-biphenyl]-3-amine typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of Methyl Groups: The methyl groups can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amination: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods

Industrial production of 3’,4-Dimethyl-[1,1’-biphenyl]-3-amine may involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3’,4-Dimethyl-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the biphenyl core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield nitro derivatives, while reduction with lithium aluminum hydride can regenerate the amine.

Scientific Research Applications

3’,4-Dimethyl-[1,1’-biphenyl]-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3’,4-Dimethyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, while the biphenyl core provides hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%) Key Applications/Notes References
[1,1'-Biphenyl]-3-amine None 169.22 Not reported N/A Base structure for derivatives
3',4'-Difluoro-[1,1'-biphenyl]-4-amine 3'-F, 4'-F, -NH₂ at 4 205.2 Not reported Custom synthesis Used in analytical method development
N-Benzyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-3-amine (3ba) 5-(oxadiazolyl), N-benzyl 433.51 198–200 74 High-yield synthesis; solid-state stability
2'-Fluoro-[1,1'-biphenyl]-3-amine 2'-F 187.22 Not reported N/A Lab-scale use; 97% purity
3'-Chloro-[1,1'-biphenyl]-3-amine 3'-Cl 203.67 Not reported N/A Intermediate in organic synthesis
N-(4-Fluorophenyl)-N'-[3'-(pyrrolidin-1-yl)[1,1'-biphenyl]-3-yl]urea (10) 3'-pyrrolidinyl, 4-F-Ph 376.44 185 27 Cannabinoid CB1 receptor modulator
5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine 5'-Br, 2'-F, 4-CH₃ 280.14 Not reported N/A Specialty chemical for research

Substituent Effects on Physicochemical Properties

  • In contrast, electron-withdrawing groups (e.g., -NO₂ in 's 3ia) reduce reactivity but improve thermal stability .
  • Melting Points: Polar substituents (e.g., oxadiazole in 3ba) elevate melting points (198–200°C) compared to non-polar analogs. Methyl groups may lower melting points due to reduced crystallinity, though direct data is needed for confirmation .
  • Solubility : Morpholine derivatives (e.g., 3bb in ) exhibit improved solubility in polar solvents, whereas methyl groups may enhance lipophilicity .

Biological Activity

3',4-Dimethyl-[1,1'-biphenyl]-3-amine is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the biphenyl amine class, characterized by a biphenyl structure with two methyl groups at the 3' and 4' positions and an amine group at the 3 position. Its chemical formula is C13_{13}H13_{13}N, and it exhibits properties typical of aromatic amines.

Biological Activity Overview

Research indicates that compounds with similar structures to 3',4-Dimethyl-[1,1'-biphenyl]-3-amine often exhibit a range of biological activities, including:

  • Anticancer Activity : Many biphenyl derivatives have shown promising results in inhibiting tumor growth.
  • Antioxidant Properties : Compounds in this class may help mitigate oxidative stress in cells.
  • Neuroprotective Effects : Some derivatives have demonstrated potential in protecting neuronal cells from damage.

Cytotoxicity Studies

A significant focus of research has been on the cytotoxic effects of 3',4-Dimethyl-[1,1'-biphenyl]-3-amine against various cancer cell lines. The following table summarizes findings from relevant studies:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)70Induction of apoptosis
BT549 (Breast Cancer)50Inhibition of cell proliferation
PC3 (Prostate Cancer)60Cell cycle arrest

These values indicate the concentration required to inhibit cell viability by 50%, demonstrating the compound's potential as an anticancer agent.

The mechanisms through which 3',4-Dimethyl-[1,1'-biphenyl]-3-amine exerts its biological effects include:

  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It can halt the progression of the cell cycle, preventing cancer cells from dividing.
  • Antioxidant Activity : By scavenging free radicals, it may protect cells from oxidative damage.

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Study on Biphenyl Derivatives :
    • A series of biphenyl derivatives were synthesized and evaluated for their anticancer properties. The study found that modifications in the biphenyl structure significantly influenced their cytotoxicity against various cancer cell lines .
  • Neuroprotective Effects :
    • Research indicated that certain biphenyl amines could protect neuronal cells from oxidative stress-induced apoptosis. This suggests a potential therapeutic application in neurodegenerative diseases .
  • Comparative Analysis :
    • A comparative study analyzed the efficacy of different biphenyl derivatives against standard anticancer drugs. Results showed that some derivatives had comparable or superior efficacy against specific cancer types .

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